Product packaging for Methyl 4-(ethylcarbamoyl)benzoate(Cat. No.:CAS No. 171895-49-1)

Methyl 4-(ethylcarbamoyl)benzoate

Cat. No.: B189982
CAS No.: 171895-49-1
M. Wt: 207.23 g/mol
InChI Key: ASHWSUMVNMIPEZ-UHFFFAOYSA-N
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Description

General Significance of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in the landscape of organic and medicinal chemistry. sigmaaldrich.com These compounds are not only prevalent in nature but also serve as crucial intermediates in the synthesis of a wide range of more complex molecules. chem960.comnih.gov Their utility spans from being used as food preservatives, owing to their antimicrobial properties, to acting as building blocks for pharmaceuticals. sigmaaldrich.comchem960.comnih.gov The aromatic ring and the carboxyl group of benzoic acid provide a template that can be extensively modified to create a diverse library of compounds with varied biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. sigmaaldrich.comchem960.com

Strategic Importance of Ester and Amide Linkages in Molecular Design

In molecular design, particularly in the development of pharmaceuticals, ester and amide linkages are of paramount importance. The amide bond is a fundamental component of peptides and proteins and is present in numerous top-selling drugs. researchgate.net It is recognized for its ability to form strong hydrogen bonds, which are critical for molecular recognition at biological targets. researchgate.net However, amides can sometimes confer poor pharmacokinetic properties. nih.gov

Esters, while also capable of forming hydrogen bonds, are often used as bioisosteres for amides to improve properties like cell permeability. nih.gov The strategic replacement of an amide with an ester, or vice-versa, is a common tactic in medicinal chemistry to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govcymitquimica.com Carbamates, which can be viewed as hybrids of amides and esters, offer a unique combination of stability and hydrogen bonding capability, making them valuable motifs in drug design. wikipedia.orggoogle.com

Contextualizing Methyl 4-(Ethylcarbamoyl)benzoate within the Broader Landscape of Substituted Benzoic Acid Esters

This compound (CAS Number: 171895-49-1) is a para-substituted benzoic acid ester. sigmaaldrich.com It features a methyl ester at one end of the aromatic ring and an N-ethylcarbamoyl group at the other. This structure positions it as a non-symmetrical derivative of terephthalic acid, a high-volume commodity chemical used in polymer production. nih.gov While simple methyl benzoates are used as flavorings and solvents, the introduction of the ethylcarbamoyl group imparts functionality more aligned with materials science and medicinal chemistry research. The compound serves as a bifunctional building block, where the ester and amide groups can undergo further chemical transformations, making it a valuable intermediate in the synthesis of more complex target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B189982 Methyl 4-(ethylcarbamoyl)benzoate CAS No. 171895-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(ethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHWSUMVNMIPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589375
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171895-49-1
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Analysis of Benzoate Carboxamide Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, including Methyl 4-(ethylcarbamoyl)benzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl benzoate (B1203000), the aromatic protons appear as multiplets in the range of δ 7.30-8.02 ppm, while the methyl ester protons resonate as a singlet at approximately δ 3.83 ppm. rsc.org For derivatives like methyl 4-methylbenzoate, the aromatic protons are observed as doublets at δ 7.94 and 7.24 ppm, with the methyl ester protons at δ 3.88 ppm and the additional methyl group on the benzene (B151609) ring at δ 2.39 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of methyl benzoate shows the carbonyl carbon of the ester at δ 166.7 ppm, the methyl carbon at δ 51.7 ppm, and the aromatic carbons at various shifts between δ 128.1 and 132.6 ppm. rsc.org In the case of methyl 4-methylbenzoate, the carbonyl carbon appears at δ 167.1 ppm, the ester methyl carbon at δ 51.8 ppm, the aromatic ring methyl at δ 21.5 ppm, and the aromatic carbons between δ 127.3 and 143.4 ppm. rsc.org

A summary of the ¹H and ¹³C NMR spectral data for related benzoate compounds is presented below:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methyl benzoate 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H)166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7
Methyl 4-methylbenzoate 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5
Methyl 4-chlorobenzoate 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)166.1, 139.3, 130.9, 128.6, 52.1
Methyl 4-bromobenzoate (B14158574) 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H)165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While one-dimensional NMR provides information on the chemical shifts of individual nuclei, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms and their spatial relationships. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For a molecule like Methyl 4-(bromomethyl)benzoate, these techniques would definitively link the methyl ester protons to the ester carbonyl carbon and establish the connectivity within the ethyl and benzoate moieties. sigmaaldrich.com

Isotopic Labeling Strategies in NMR Spectroscopy

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful strategy to enhance the sensitivity and resolution of NMR spectra, especially for larger and more complex molecules. For benzoate carboxamide systems, selective ¹³C labeling of the carbonyl carbon or the methyl group of the ester can help in unambiguously assigning their signals in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the amide nitrogen would allow for direct observation of the nitrogen and its couplings to adjacent protons, providing valuable information about the amide bond geometry and dynamics. Isotopic labeling is also crucial for quantitative analysis in complex mixtures. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like benzoate carboxamides. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which can then be analyzed by the mass spectrometer. This technique typically yields the protonated molecule [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight. For a related compound, Methyl4-[(4-hydroxybutyl)carbamoyl]benzoate, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight. uq.edu.au

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte. For Methyl 4-(bromomethyl)benzoate, HRESIMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental formulas. sigmaaldrich.com The fragmentation pattern observed in the HRESIMS spectrum can further confirm the structure by showing characteristic losses of fragments such as the methoxy (B1213986) group or the ethylcarbamoyl side chain.

A summary of the key mass spectrometry techniques and their applications is provided in the table below:

TechniqueIonization MethodInformation ObtainedApplication for this compound
ESI-MS Soft ionization (Electrospray)Molecular weight (typically as [M+H]⁺)Determination of the molecular mass of the compound. nih.govuq.edu.au
HRESIMS Soft ionization (Electrospray)Exact molecular weight and elemental composition, fragmentation patternsPrecise determination of the molecular formula and structural confirmation through fragmentation analysis. sigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared and UV-Vis spectroscopy are fundamental techniques for elucidating molecular structure. IR spectroscopy is instrumental in identifying characteristic functional groups by observing their vibrational frequencies. For this compound, key expected vibrations would include N-H stretching, C=O stretching of both the ester and amide, C-N stretching, and aromatic C-H and C=C bending.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the benzene ring conjugated with the carbonyl groups is expected to give rise to characteristic absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions. The exact wavelengths and molar absorptivity of these transitions are highly specific to the molecule's structure and solvent environment.

Despite a thorough search, specific experimental IR and UV-Vis spectral data, including peak tables and interpretations for this compound, were not found in the available literature. While data for analogous compounds like methyl 4-(methylamino)benzoate (B8343159) and other methyl benzoate derivatives are available, direct comparison and analysis for the title compound are not possible without its experimental spectra.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Growth and Diffraction Data Collection

The initial step in X-ray crystallography involves growing single crystals of high quality, typically through methods like slow evaporation from a suitable solvent. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The diffraction data collected provides the basis for solving the crystal structure.

A search for crystallographic studies on this compound did not yield any specific reports detailing its crystal growth or the collection of its diffraction data. While crystallographic data for structurally related molecules are available, this information cannot be extrapolated to definitively describe the crystal structure of the title compound.

Analysis of Hydrogen Bonding and Non-Covalent Interactions in Crystal Lattices

In the solid state, the presence of both a hydrogen bond donor (the N-H group of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens of the amide and ester) in this compound suggests the high likelihood of intermolecular hydrogen bonding. These interactions play a crucial role in the formation of the crystal lattice. Beyond classical hydrogen bonds, other non-covalent interactions, such as C-H···O and π-π stacking interactions involving the benzene rings, could also be significant in dictating the molecular packing.

Detailed analysis of these interactions requires specific crystallographic information, which is currently unavailable for this compound.

Conformational Analysis and Molecular Packing in the Solid State

The three-dimensional structure of this compound is characterized by several rotatable bonds, leading to potential conformational isomers. X-ray crystallography would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles between the plane of the benzene ring and the substituents. Furthermore, it would provide a detailed picture of the molecular packing, illustrating how individual molecules arrange themselves to form the macroscopic crystal.

Without experimental crystallographic data for this compound, a definitive analysis of its solid-state conformation and molecular packing remains speculative.

Mechanistic Studies of Chemical Transformations Involving the Benzoate Ester and Amide Moieties

Reaction Pathway Elucidation of Ester Hydrolysis and Formation

The ester group in methyl 4-(ethylcarbamoyl)benzoate can undergo hydrolysis to yield 4-(ethylcarbamoyl)benzoic acid and methanol (B129727). This reaction is typically catalyzed by either acid or base. Conversely, the ester can be formed through the esterification of the corresponding carboxylic acid.

Acid-catalyzed hydrolysis of benzoate (B1203000) esters, such as the methyl ester in the title compound, generally proceeds through the A_AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This is the most common pathway for the hydrolysis of esters derived from primary alcohols. ucoz.com

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucoz.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol). libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 4-(ethylcarbamoyl)benzoic acid, and regenerates the acid catalyst. libretexts.org

Studies on the hydrolysis of substituted benzoate esters in strongly acidic solutions have provided significant insights into these reaction kinetics. acs.org Isotopic labeling studies using H₂¹⁸O have confirmed that the acyl-oxygen bond is the one that is cleaved during this type of hydrolysis, as the ¹⁸O isotope is incorporated into the carboxylic acid product. ucoz.com

Esterification, specifically the Fischer esterification, is the reverse of acid-catalyzed hydrolysis and also proceeds via the A_AC2 mechanism. ucoz.com To form this compound, 4-(ethylcarbamoyl)benzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst. libretexts.org

The pathway can be described as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of methanol attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking methanol moiety to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The intermediate collapses, expelling a water molecule and forming the protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or water in the reaction mixture, to give the final ester product and regenerate the catalyst. libretexts.org

The reaction is an equilibrium process. To favor the formation of the ester, it is common to use a large excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium towards the products according to Le Châtelier's principle. libretexts.org

Mechanistic Details of Ester Hydrolysis and Formation
ReactionCommon MechanismKey IntermediateRate-Determining Step (Typical)
Acid-Catalyzed HydrolysisA_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) ucoz.comTetrahedral Intermediate libretexts.orgNucleophilic attack of water on the protonated ester libretexts.org
Fischer EsterificationA_AC2 (Reverse of Hydrolysis) ucoz.comTetrahedral Intermediate libretexts.orgNucleophilic attack of alcohol on the protonated carboxylic acid libretexts.org

Mechanistic Insights into Ester Reduction Reactions

The ester functionality of this compound can be reduced to an aldehyde or a primary alcohol using various reducing agents. The mechanism of these reductions is dependent on the reagent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. numberanalytics.comlibretexts.org The reduction of the methyl ester group in this compound would yield [4-(ethylcarbamoyl)phenyl]methanol.

The mechanism for LiAlH₄ reduction proceeds as follows:

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the π bond and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a methoxide (B1231860) ion (CH₃O⁻) to form an aldehyde intermediate, 4-(ethylcarbamoyl)benzaldehyde. libretexts.orgmasterorganicchemistry.com

Second Hydride Attack: The aldehyde intermediate is more reactive than the starting ester and rapidly undergoes another nucleophilic attack by a second hydride ion. libretexts.org This results in the formation of a new tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: An acidic workup is required to protonate the resulting alkoxide, yielding the primary alcohol product. libretexts.orglibretexts.org

It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.com However, the use of specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can allow for the reduction to be stopped at the aldehyde stage. masterorganicchemistry.com

Hydride Reducing Agents for Esters
ReagentProduct from this compoundReactivity
Lithium aluminum hydride (LiAlH₄)[4-(ethylcarbamoyl)phenyl]methanolStrong; reduces esters to primary alcohols. libretexts.org
Sodium borohydride (NaBH₄)No reaction (generally)Weak; does not typically reduce esters. commonorganicchemistry.com
Diisobutylaluminum hydride (DIBAL-H)4-(ethylcarbamoyl)benzaldehyde (at low temp.)Can be selective for reduction to aldehydes. masterorganicchemistry.com

Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. libretexts.orgechemi.com The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would result in the formation of 2-(4-(ethylcarbamoyl)phenyl)propan-2-ol.

The mechanism is similar to that of hydride reduction but involves the addition of an organometallic nucleophile:

First Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. udel.edu

Elimination of Alkoxide: This intermediate is unstable and collapses, eliminating the methoxide leaving group to form a ketone intermediate. libretexts.orgudel.edu In the given example, this would be 1-(4-(ethylcarbamoyl)phenyl)ethan-1-one.

Second Nucleophilic Addition: The ketone formed is highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent quickly adds to the ketone's carbonyl carbon. echemi.comudel.edu This generates a new, more stable tetrahedral alkoxide intermediate. libretexts.org

Protonation: A final acidic workup step protonates the alkoxide to yield the tertiary alcohol product. udel.edu

Since ketones are generally more reactive than esters towards Grignard reagents, it is not possible to isolate the ketone intermediate in this reaction. echemi.com

Investigation of Amide Bond Formation and Cleavage Mechanisms

The N-ethylamide group of this compound is significantly more stable than the methyl ester group. Its formation and cleavage require specific, often more vigorous, conditions.

The formation of the amide bond in a molecule like this compound can be achieved through the aminolysis of a more reactive carboxylic acid derivative. For instance, reacting methyl 4-(chloroformyl)benzoate with ethylamine (B1201723) would readily form the desired product. A more direct, though often less efficient, method is the aminolysis of the ester itself. libretexts.org This reaction involves the nucleophilic attack of an amine on the ester carbonyl. masterorganicchemistry.com The mechanism is a nucleophilic acyl substitution where the amine displaces the alcohol. masterorganicchemistry.comyoutube.com This process typically requires heat. masterorganicchemistry.com

Amide bond cleavage, or hydrolysis, is a challenging transformation due to the resonance stabilization of the amide bond. It generally requires harsh conditions, such as prolonged heating in strong acid or base. The mechanism under both conditions involves nucleophilic attack on the carbonyl carbon, but the specific intermediates and protonation states differ.

Proton Transfer and Tetrahedral Intermediate Formation in Amidation

The amidation of esters, such as methyl benzoate derivatives, is a fundamental reaction in organic synthesis. The mechanism of this transformation from an ester to an amide proceeds through a critical tetrahedral intermediate. wikipedia.org This process is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester.

The general mechanism for the amidation of an ester with an amine involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. wikipedia.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the leaving group (methoxy group in the case of methyl benzoate). This can be facilitated by the solvent or other species in the reaction mixture.

Elimination: The leaving group (methanol) is eliminated, and the carbonyl double bond is reformed, yielding the final amide product.

The stability of the tetrahedral intermediate can be influenced by the nature of the substituents on both the ester and the amine. wikipedia.org For instance, the reaction of methyl benzoate with NaAB (sodium amidoborane) is significantly faster than with amines alone, highlighting the role of the reagent in facilitating the formation and breakdown of the tetrahedral intermediate. researchgate.net

C-N Bond Cleavage-Reformation Processes in Complex Reactions

While the formation of the C-N bond is characteristic of amidation, the cleavage and reformation of C-N bonds can occur in more complex reaction sequences. These processes are often mediated by transition metals or proceed through radical intermediates. For example, rhodium(III)-catalyzed C-H amination reactions have been studied to understand the C-N bond-forming process. nih.gov These studies reveal that the coordination of the metal center to the amidating reagent is a critical factor for reaction efficiency. nih.gov

In some instances, cascade reactions involving C-C bond cleavage and reformation can lead to the synthesis of complex heterocyclic structures. For example, a copper(II)-catalyzed cascade synthesis of 4-acyl 1,2,3-triazoles involves the cleavage of a C-C bond in β-alkyl nitroalkenes. rsc.org While not directly involving a benzoate moiety, this illustrates the principle of bond cleavage and reformation in complex, multi-step transformations. The transformation of aromatic nitriles via C-CN bond cleavage, another example of C-N bond manipulation, has been reviewed, classifying reactions based on their mechanisms, including transition metal-mediated, radical-mediated, and acid/base-mediated pathways. sioc-journal.cn

Photochemical and Radical Reaction Mechanisms Affecting Benzoate Structures

The benzoate functional group can participate in various photochemical and radical reactions. These reactions often involve the excitation of the aromatic ring or the carbonyl group, leading to the formation of radical intermediates that can undergo a variety of subsequent transformations.

Studies on the reactions of hydroxyl radicals with benzoic acid and benzoate have been conducted using density functional theory. rsc.orgresearchgate.net These studies show that the reaction pathways involve the formation of pre-reactive complexes, which can alter the energy barriers of the reaction. rsc.orgresearchgate.net The addition of hydroxyl radicals to the benzene (B151609) ring is a key process, with the reaction rates and pathways being influenced by the position of attack (ortho, meta, or para). rsc.orgresearchgate.netrsc.orgnih.gov

Methyl benzoate itself has been shown to undergo photochemical reactions. For instance, it can undergo cycloaddition to olefins to form oxetans and can abstract hydrogen from allylic positions of olefins to yield ketones and other products. These reactions are believed to proceed through excited singlet states of the ester. The mechanism of side-chain oxidation in alkylbenzenes is also known to involve the formation of intermediate benzylic radicals. libretexts.org

Furthermore, benzoates can act as photosensitization catalysts or auxiliaries in C(sp³)–H fluorination reactions. nih.govuni-regensburg.de Mechanistic studies suggest that an "assembly" of the benzoate auxiliary and the fluorinating agent occurs, which is crucial for the photochemical process. nih.gov The triplet energies of the photosensitizers play a significant role in these reactions. uni-regensburg.de The photodegradation of various pesticides containing benzoate or related structures often proceeds through radical mechanisms, involving bond scission and rearrangement. scribd.com

Molecular Design Principles and Ligand Target Interactions of Benzoate Carboxamide Scaffolds

Rational Ligand Design and Scaffold Exploration

The design of effective enzyme inhibitors often begins with a core scaffold, such as the benzoate (B1203000) carboxamide structure, which is then systematically modified to optimize its interaction with the target protein.

Fragment-Based Ligand Design Approaches

Fragment-based ligand design (FBLD) is a powerful strategy in drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. nih.gov These fragments serve as starting points for the development of more potent and specific lead compounds through a process of fragment evolution, which can involve growing, linking, or merging fragments. nih.gov

For scaffolds like benzoate carboxamide, a fragment-based approach might involve screening a library of simple benzoate or carboxamide-containing fragments to identify those that bind to a target of interest. For instance, a fragment library could include simple benzoic acid derivatives and various small amides. Once a fragment hit is identified, its binding mode is typically determined using biophysical methods such as X-ray crystallography or NMR spectroscopy. This structural information is then used to guide the elaboration of the fragment into a more complex molecule. For example, a benzoic acid fragment that binds to a specific pocket in an enzyme could be "grown" by adding a carboxamide tail, such as the ethylcarbamoyl group in Methyl 4-(ethylcarbamoyl)benzoate, to engage with an adjacent region of the binding site. This iterative process of fragment identification and optimization allows for the efficient exploration of chemical space and the development of highly optimized ligands.

Systematic Structure-Activity Relationship (SAR) Methodologies for Functional Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of a lead compound. These studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. For the benzoate carboxamide scaffold, SAR studies would typically explore modifications at several key positions, such as the benzoate ring, the carboxamide linker, and the N-alkyl group.

A hypothetical SAR study for a series of inhibitors based on the this compound scaffold might involve:

Substitution on the benzoate ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogen) at different positions on the benzene (B151609) ring can influence electronic properties, hydrophobicity, and the potential for specific hydrogen bond interactions with the target. For example, a study on benzoic acid derivatives as α-amylase inhibitors showed that the position and nature of substituents on the benzene ring significantly impacted inhibitory activity. mdpi.com

Modification of the N-alkyl group: Varying the length and branching of the alkyl group on the carboxamide nitrogen (the ethyl group in this compound) can probe the size and nature of the corresponding binding pocket.

Alterations to the carboxamide linker: The amide bond itself is a key interaction point, often forming hydrogen bonds with the protein backbone. Modifications to this linker, such as changing its rigidity or the orientation of the carbonyl and N-H groups, can have a profound effect on binding affinity.

The data from these systematic modifications allow for the construction of an SAR map, which guides the design of more potent and selective inhibitors.

Design Principles for Enhancing Ligand-Target Specificity

Achieving specificity is a critical challenge in drug design, as off-target interactions can lead to undesirable side effects. Several design principles can be applied to enhance the specificity of ligands based on the benzoate carboxamide scaffold:

Exploiting Unique Structural Features of the Target: Ligands can be designed to interact with specific amino acid residues or structural motifs that are unique to the target enzyme and not present in closely related proteins. For example, if the target has a unique hydrophobic sub-pocket, the N-alkyl group of the carboxamide could be tailored to fit snugly into this pocket.

Incorporating Multiple Interaction Points: A ligand that forms multiple, specific interactions with its target (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions) is likely to have higher specificity than one that relies on a single, dominant interaction. The benzoate carboxamide scaffold offers several points for such interactions: the carboxylate group (or its ester), the aromatic ring, and the amide group.

Conformational Rigidity: Flexible molecules can adopt multiple conformations, some of which may bind to off-target proteins. Introducing conformational constraints into a ligand, for instance by incorporating cyclic structures, can pre-organize the molecule into its bioactive conformation, thereby increasing its affinity and specificity for the intended target.

Mechanisms of Macromolecular Target Interaction

Understanding how a ligand interacts with its target at a molecular level is crucial for rational drug design. For enzyme inhibitors, this involves elucidating the mechanism of inhibition.

Enzymatic Inhibition Mechanisms

Enzyme inhibitors can be broadly classified based on their mechanism of action, with competitive, non-competitive, and uncompetitive inhibition being the most common types. khanacademy.org

In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby directly competing with the substrate for binding. wikipedia.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. numberanalytics.com

A structurally similar compound to this compound, Biotinyl-methyl 4-(amidomethyl)benzoate , has been identified as a competitive inhibitor of human biotinidase. unl.edu This suggests that the benzoate carboxamide scaffold can indeed function as a competitive inhibitor.

The kinetic characterization of a competitive inhibitor involves determining its inhibition constant (Ki), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Ki value indicates a more potent inhibitor. The Ki can be determined by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and then analyzing the data using graphical methods such as the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten equation modified for competitive inhibition. khanacademy.orgembrapa.br

For a hypothetical scenario where this compound acts as a competitive inhibitor of an enzyme, the following kinetic parameters would be relevant:

Kinetic ParameterDescriptionEffect of Competitive Inhibitor
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.Unchanged
Km The substrate concentration at which the reaction rate is half of Vmax.Increased
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.A measure of inhibitor potency.

Table 1: Kinetic Parameters in Competitive Inhibition

The determination of these parameters provides a quantitative measure of the inhibitor's efficacy and is a critical step in the drug discovery process.

Elucidation of Atypical Inhibition Pathways and Allosteric Modulation

Benzoate carboxamide derivatives have been shown to engage in atypical inhibition pathways and allosteric modulation, which differ from traditional competitive inhibition at the active site. Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. acs.orgnih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity and/or efficacy of the endogenous ligand or substrate at the active site. acs.orgnih.gov

These modulators can be classified as positive allosteric modulators (PAMs), which enhance the receptor's response, or negative allosteric modulators (NAMs), which reduce it non-competitively. acs.orgmdpi.com A key advantage of allosteric modulation is the potential for greater selectivity, as allosteric sites are often less conserved across receptor subtypes compared to the highly conserved orthosteric sites. nih.gov

An example of this is seen with derivatives of N-phenylethyl-1H-indole-2-carboxamides, which act as positive allosteric modulators of the cannabinoid CB1 receptor. bohrium.com The interaction of these molecules with an allosteric site on the receptor enhances its response to endogenous cannabinoids. bohrium.com Similarly, certain benzoic acid derivatives have been identified as allosteric inverse agonists of the RORγ nuclear receptor, binding to a novel allosteric site and inducing a conformational change that modulates the receptor's activity. nih.gov This highlights the potential of the benzoate scaffold in designing molecules that can fine-tune biological responses through allosteric mechanisms.

Specific Interactions with Enzyme Active Sites and Binding Pockets

The benzoate carboxamide moiety is a versatile scaffold that can be tailored to interact with a variety of enzyme active sites and binding pockets. The specific nature of these interactions is crucial for the compound's inhibitory activity and selectivity.

Biotin (B1667282) Carboxylase: A notable example of a benzoate derivative inhibiting an enzyme is ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which targets biotin carboxylase (BC), an essential enzyme in fatty acid synthesis in bacteria. nih.govnih.govlsu.edu SABA1 exhibits an atypical mechanism of inhibition, binding to the biotin binding site of BC, but only in the presence of ADP. nih.govnih.govlsu.edu This is in contrast to other BC inhibitors that typically target the ATP-binding site. nih.gov The binding of SABA1 is stabilized by hydrogen bonds and hydrophobic interactions within the active site. nih.gov

HDAC6: In the context of histone deacetylase 6 (HDAC6), the design of inhibitors often involves a "cap" group that interacts with the surface of the active site. For some benzohydroxamate-based HDAC6 inhibitors, a tricyclic moiety can be extended to enhance hydrophobic interactions within the active site, which is wider and shallower compared to other HDAC isoforms, thus contributing to selectivity. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drug development. researchgate.netnih.gov The active site of Mpro has specific pockets (S1, S1', P1', and P2) that can be targeted by inhibitors. researchgate.netnih.gov The design of inhibitors often involves moieties that can form hydrogen bonds with key residues like His163. nih.gov Some compounds have been designed to occupy these pockets, leading to inhibition of the enzyme's activity. nih.gov

Protein Degradation Mechanisms Involving Ubiquitin E3 Ligases (e.g., PROTACs Targeting HDAC6)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that have emerged as a powerful strategy for targeted protein degradation. nih.govrcsi.comrsc.org These molecules consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govnih.gov

The benzoate carboxamide scaffold has been incorporated into the design of PROTACs targeting HDAC6. In this context, a derivative of a selective HDAC6 inhibitor serves as the POI-binding ligand. researchgate.net This ligand is then connected via a linker to a molecule that binds to an E3 ligase, such as cereblon or VHL. nih.govresearchgate.net The resulting PROTAC can effectively recruit the E3 ligase to HDAC6, leading to its ubiquitination and subsequent degradation. researchgate.net

The development of HDAC6-targeting PROTACs has shown that both unselective and selective HDAC inhibitors can be used to achieve selective degradation of HDAC6. researchgate.net This approach offers potential advantages over traditional inhibition, as it can lead to a more profound and sustained downstream biological effect due to the removal of the entire protein. rcsi.com

Mechanisms of Cellular Differentiation Modulation through Target Engagement (e.g., Suppression of Adipocyte Differentiation via PPAR-gamma and Fatty Acid Synthase Interaction)

Benzoate carboxamide derivatives can modulate cellular differentiation processes by interacting with key regulatory proteins. One such example is the suppression of adipocyte differentiation.

A study on 4-(4-methylbenzamino)benzoate demonstrated its ability to potently suppress the differentiation of 3T3-L1 preadipocytes into mature adipocytes. researchgate.net This effect is achieved through the modulation of key players in adipogenesis. The compound was found to reduce the cellular expression of fatty acid synthase (FAS) in a concentration-dependent manner. researchgate.net FAS is a critical enzyme in the synthesis of fatty acids, which are essential for lipid accumulation in adipocytes.

Furthermore, 4-(4-methylbenzamino)benzoate was shown to suppress the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net PPAR-γ is a nuclear receptor that acts as a master regulator of adipogenesis, controlling the expression of numerous genes involved in fat cell development and lipid metabolism. researchgate.netnih.gov By inhibiting PPAR-γ activity, the compound effectively blocks the transcriptional program required for adipocyte differentiation. researchgate.net The coactivator-associated arginine methyltransferase 1 (CARM1) has also been identified as a coactivator for PPAR-γ, promoting adipocyte differentiation. embopress.orgnih.govembopress.org

Strategies for Modulating Physicochemical and Pharmacokinetic Profiles of Related Compounds

The therapeutic potential of a compound is not solely determined by its biological activity but also by its physicochemical and pharmacokinetic properties. These properties, including solubility, stability, and bioavailability, can be modulated through various strategies to optimize a drug candidate's performance.

Prodrug Design Strategies Based on Benzoate Ester Moieties

The prodrug approach is a widely used strategy to improve the pharmaceutical properties of a drug. nih.govscirp.orgmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. scirp.orgmdpi.com Benzoate ester moieties are frequently employed in prodrug design to enhance properties like oral absorption. nih.govgoogle.com

For instance, a para-acetoxy-benzyl ester prodrug of a hydroxamate-based inhibitor was developed to improve its poor oral pharmacokinetics. nih.gov This strategy significantly increased the plasma levels of the active inhibitor compared to the oral administration of the parent drug itself. nih.gov The success of a benzoate ester prodrug strategy is, however, drug-specific, and there is no universal approach that guarantees success for all parent molecules. google.com

Molecular Modifications for Optimized Target Engagement and Distribution

Beyond the prodrug approach, direct molecular modifications of the benzoate carboxamide scaffold can be implemented to optimize target engagement and distribution. These modifications are guided by structure-activity relationship (SAR) studies and an understanding of the target's binding site.

For example, in the development of allosteric modulators for the CB1 receptor, modifications to the N-phenylethyl-1H-indole-2-carboxamide scaffold revealed that the carboxamide functionality was crucial for the stimulatory activity. bohrium.com Further substitutions on the phenethyl moiety and the indole (B1671886) ring led to the identification of more potent modulators. bohrium.com

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Methodologies for Benzoate (B1203000) Carboxamides

The synthesis of benzoate carboxamides is a cornerstone of their study. Future research will increasingly prioritize the development of novel and sustainable synthetic methods. Traditional methods for creating amide bonds often require harsh conditions and the use of hazardous reagents. In contrast, modern approaches are focusing on greener and more efficient pathways.

One promising avenue is the use of biocatalysis. Enzymes such as amide bond synthetases, like McbA, offer a highly selective and environmentally friendly alternative for amide synthesis. acs.org These enzymatic reactions can often be performed in aqueous solutions at mild temperatures, significantly reducing the environmental impact. acs.org Research is ongoing to expand the substrate scope of these enzymes and to optimize reaction conditions, including the use of ATP recycling systems to improve efficiency and reduce costs. acs.org

Another area of development is the use of novel coupling agents and catalytic systems. For instance, the use of EDC.HCl and HOBt as carboxyl-activating agents has been effective in the synthesis of N-substituted benzimidazole (B57391) carboxamides. nih.gov Future work will likely involve the discovery and application of new catalysts that can facilitate amide bond formation with higher yields, fewer byproducts, and under milder conditions. The development of one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, is also a key goal for improving efficiency. acs.org

The table below outlines some modern synthetic approaches being explored for carboxamide synthesis.

Synthetic ApproachKey FeaturesPotential Advantages
BiocatalysisUse of enzymes (e.g., amide bond synthetases)High selectivity, mild reaction conditions, environmentally friendly
Novel Coupling ReagentsDevelopment of new activating agentsImproved efficiency, reduced byproducts, suppression of side reactions
One-Pot SynthesisMultiple reaction steps in a single vesselIncreased efficiency, reduced waste, time and cost savings
Flow ChemistryContinuous reaction in a microreactorEnhanced safety, precise control over reaction parameters, scalability

Integration of Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of Methyl 4-(ethylcarbamoyl)benzoate is crucial for predicting its properties and interactions. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor.

Spectroscopic Techniques:

Spectroscopy provides a wealth of information about the molecular structure and dynamics of a compound. researchgate.netresearchgate.net Key techniques that will continue to be vital in the study of benzoate carboxamides include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the connectivity of atoms within a molecule. nih.govchemicalbook.com Advanced NMR techniques, such as 2D NMR (e.g., HSQC), can provide even more detailed information about through-bond and through-space correlations. sapub.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups, such as the carbonyl groups in the ester and amide moieties of this compound. sapub.orglongdom.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition. sapub.orglongdom.org

Crystallographic Techniques:

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. sapub.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. sapub.orgresearchgate.net For molecules that are difficult to crystallize, techniques like powder X-ray diffraction (XRD) can provide valuable structural information. nih.gov The integration of crystallographic data with spectroscopic findings allows for a comprehensive understanding of the compound's structure in both the solid and solution states.

The following table summarizes the types of information that can be obtained from these advanced analytical techniques.

TechniqueInformation Obtained
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, molecular dynamics in solution
IR Spectroscopy Presence of functional groups, vibrational modes of bonds
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns
X-ray Crystallography Precise 3D atomic coordinates, bond lengths and angles, intermolecular interactions

Synergistic Application of Computational Methods in Expedited Molecular Design and Mechanistic Elucidation

Computational chemistry has become an indispensable partner to experimental research, significantly accelerating the process of molecular design and providing deep insights into reaction mechanisms. nih.govopenmedicinalchemistryjournal.com

Molecular Design:

Computer-aided drug design (CADD) methods are increasingly being used to design novel molecules with specific properties. nih.govopenmedicinalchemistryjournal.com These methods can be broadly categorized as structure-based and ligand-based approaches. nih.gov For a compound like this compound, computational tools can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity.

Virtual Screening: Large databases of virtual compounds can be screened to identify molecules that are likely to interact with a specific biological target. nih.gov

Optimize Lead Compounds: Once a promising "hit" compound is identified, computational methods can be used to design analogs with improved properties. nih.gov

Mechanistic Elucidation:

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the intricate details of chemical reactions. These calculations can be used to:

Determine Reaction Pathways: The energies of reactants, transition states, and products can be calculated to map out the most likely reaction mechanism.

Analyze Electronic Structure: The distribution of electrons within a molecule can be visualized to understand its reactivity.

Predict Spectroscopic Properties: Computational methods can be used to predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure of a compound.

The synergy between computational and experimental approaches allows for a more rational and efficient research process. nih.gov

Focused Exploration of Specific Molecular Interactions with Defined Biological Systems for Fundamental Understanding

To fully comprehend the potential of this compound and related compounds, it is essential to study their interactions with specific biological systems at a molecular level. This involves identifying the biological targets with which these compounds interact and characterizing the nature of these interactions.

Techniques such as molecular docking can be used to predict how a small molecule like this compound might bind to the active site of a protein. These computational predictions can then be validated through experimental methods such as X-ray crystallography of the protein-ligand complex or various biophysical assays.

Understanding these molecular interactions is fundamental to a wide range of applications. For example, in the context of drug discovery, identifying the specific protein that a compound binds to and how it modulates its function is the first step in developing a new therapeutic agent. nih.gov Furthermore, studying these interactions can provide insights into fundamental biological processes.

Future research in this area will likely involve:

High-throughput screening to identify protein targets for benzoate carboxamides.

Detailed structural studies of protein-ligand complexes to elucidate the key binding interactions.

The use of cell-based assays to understand the functional consequences of these interactions in a biological context. nih.gov

By focusing on these specific molecular interactions, researchers can gain a deeper understanding of the fundamental principles that govern the biological activity of this compound and pave the way for its potential applications.

Q & A

Q. What are the common synthetic routes for Methyl 4-(ethylcarbamoyl)benzoate in academic research?

A typical synthesis involves reacting ethyl 4-aminobenzoate with ethyl isocyanate under anhydrous conditions. Key steps include:

  • Coupling Reaction : Use a polar aprotic solvent (e.g., DMF) with catalytic triethylamine to facilitate carbamate formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
  • Characterization : Confirm purity via TLC and validate structure using 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the purity of this compound assessed in laboratory settings?

Researchers employ:

  • Chromatography : TLC (Rf comparison) and HPLC (retention time analysis).
  • Spectroscopy : 1H^1H-NMR integration for proton ratios, 13C^{13}C-NMR for carbonyl signal verification (~165–170 ppm), and IR for carbamate C=O stretches (~1700 cm1^{-1}) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages.

Q. What safety protocols are essential for handling this compound?

Based on structurally related compounds (e.g., methyl esters with carbamoyl groups):

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture.
  • Hazard Mitigation : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or acetone/water) to optimize crystal growth.
  • Temperature Gradients : Slow cooling from saturated solutions enhances lattice formation.
  • Software Tools : Use SHELXL for refinement and WinGX for crystallographic data processing. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Cross-Validation : Compare NMR (e.g., DEPT-135 for carbamate confirmation) with X-ray diffraction data (e.g., C=O bond lengths: ~1.21 Å).
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Byproduct Analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for carbamate formation efficiency.
  • Kinetic Studies : Use in situ IR to track reaction progress and adjust reagent stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.